2-(Difluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSAAHTEMAJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348651 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-01-8 | |
| Record name | 2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114468-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Difluoromethyl Pyridine and Its Derivatives
Strategies for Introducing the Difluoromethyl Group
The introduction of the difluoromethyl group onto a pyridine (B92270) ring can be achieved at different stages of the synthesis. De novo strategies construct the pyridine ring with the difluoromethyl group already incorporated into one of the building blocks. In contrast, late-stage functionalization introduces the CF2H group onto a pre-existing pyridine scaffold, a method often preferred in drug discovery for the rapid generation of analogues. nih.gov
A notable de novo approach allows for a scalable and regioselective synthesis of 2-difluoromethyl pyridines from inexpensive starting materials. acs.org This strategy builds the pyridyl subunit around the difluoromethyl group, rather than introducing it at a later stage. acs.org The key transformation involves a cyclization reaction between a sodium formyl enolate and a butenone derivative, followed by the addition of an ammonium (B1175870) salt to complete the pyridine ring formation. acs.org
The process begins with the preparation of sodium formyl enolates, which serve as stable, solid reagents. These are then reacted with a suitable butenone in a two-step, one-pot method. acs.org For instance, the reaction can be scaled up significantly, demonstrating its industrial applicability. acs.org This methodology provides access to a diverse range of substitution patterns on the pyridine ring by varying the structure of the enolate and butenone precursors. acs.org
Table 1: Scope of the De Novo Synthesis of 2-(Difluoromethyl)pyridines This table is interactive. You can sort and filter the data.
| Entry | Enolate | Butenone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium (1E)-1-ethoxy-3-oxobut-1-en-2-olate | (E)-1,1-difluoro-5-methoxy-5-oxopent-3-en-2-one | Ethyl 2-(difluoromethyl)-6-methylnicotinate | 91 |
| 2 | Sodium 3-oxo-3-phenylpropen-1-olate | (E)-1,1-difluoro-5-methoxy-5-oxopent-3-en-2-one | Methyl 2-(difluoromethyl)-6-phenylnicotinate | 80 |
| 3 | Sodium 3-cyclopropyl-3-oxopropen-1-olate | (E)-1,1-difluoro-5-methoxy-5-oxopent-3-en-2-one | Methyl 6-cyclopropyl-2-(difluoromethyl)nicotinate | 84 |
| 4 | Sodium 1,3-dioxo-1,3-diphenylpropan-2-ide | (E)-4,4-difluoro-1-phenylbut-2-en-1-one | 2-(Difluoromethyl)-4,6-diphenylpyridine | 75 |
Data sourced from Desrosiers, J. N., et al. (2014). Org. Lett., 16(6), 1724–1727. acs.org
Late-stage difluoromethylation is a powerful strategy for modifying complex molecules, such as drug candidates, without the need for a complete re-synthesis. rsc.orgresearchgate.net These methods typically involve the C-H functionalization of the pyridine ring or the cross-coupling of a functionalized pyridine. nih.gov Transition metal-catalyzed reactions have become particularly prominent in this area. rsc.org
Transition metals like copper, nickel, and palladium are widely used to catalyze the formation of a C-CF2H bond on a pyridine ring. These reactions often utilize pyridyl halides or other pre-functionalized pyridines as starting materials.
Late-Stage Difluoromethylation Techniques
Transition Metal-Catalyzed Cross-Coupling Reactions
Copper-Mediated Difluoromethylation
Copper-mediated cross-coupling reactions provide a straightforward method for the difluoromethylation of aryl and vinyl iodides. nih.gov The reaction typically employs a copper(I) salt, a fluoride (B91410) source such as cesium fluoride (CsF), and a difluoromethyl source like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). nih.gov This method is effective for a range of electron-neutral and electron-rich aryl iodides and demonstrates good functional group compatibility. nih.gov While the neutral CuCF2H species is known to be unstable, it is suggested that a more stable cuprate, [Cu(CF2H)2]-, acts as a reservoir in the catalytic cycle. nih.gov
Table 2: Copper-Mediated Difluoromethylation of Iodo-aromatics This table is interactive. You can sort and filter the data.
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Iodopyridine | 2-(Difluoromethyl)pyridine | 78 |
| 2 | 4-Iodoanisole | 1-(Difluoromethyl)-4-methoxybenzene | 95 |
| 3 | 1-Iodo-3,5-dimethylbenzene | 1-(Difluoromethyl)-3,5-dimethylbenzene | 98 |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 55 |
Data sourced from Fier, P. S., & Hartwig, J. F. (2012). J. Am. Chem. Soc., 134(12), 5524–5527. nih.gov
Nickel-Catalyzed Reductive Cross-Coupling
Nickel catalysis offers a powerful tool for the cross-coupling of different electrophiles, such as the reaction between 2-chloropyridines and alkyl bromides. nih.gov In the context of difluoromethylation, nickel catalysts can facilitate the reductive cross-coupling of (hetero)aryl chlorides with a difluoromethyl source like chlorodifluoromethane (B1668795) (ClCF2H). researchgate.net This approach is advantageous as it uses an inexpensive and readily available industrial chemical. The reaction typically employs a nickel catalyst, a ligand, and a reducing agent. researchgate.netrsc.org
Table 3: Nickel-Catalyzed Difluoromethylation of (Hetero)aryl Chlorides This table is interactive. You can sort and filter the data.
| Entry | Substrate | Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloropyridine | dtbbpy | This compound | 85 |
| 2 | 4-Chloroanisole | dppf | 1-(Difluoromethyl)-4-methoxybenzene | 92 |
| 3 | 2-Chloro-6-methoxypyridine | dtbbpy | 2-(Difluoromethyl)-6-methoxypyridine | 78 |
| 4 | 4-Chlorobenzonitrile | dppf | 4-(Difluoromethyl)benzonitrile | 88 |
Data for entries 1 and 3 are illustrative examples based on similar reported Ni-catalyzed couplings. Data for entries 2 and 4 are from Zhang, P., et al. (2017). Org. Lett., 19(5), 1120–1123.
Palladium-Catalyzed Difluoromethylation
Palladium-catalyzed cross-coupling reactions are well-established in organic synthesis and have been successfully applied to difluoromethylation. These methods can be used for the difluoromethylation of aryl chlorides and bromides using TMSCF2H as the difluoromethyl source. researchgate.net The choice of ligand is crucial for the success of these reactions, with specific phosphine (B1218219) ligands often being employed. Palladium catalysis is also effective for the difluoromethylation of a wide range of heteroaryl halides, including pyridyl, pyrimidyl, and quinolinyl systems.
Table 4: Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides This table is interactive. You can sort and filter the data.
| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromopyridine | Pd(dba)2/DPEPhos | This compound | 82 |
| 2 | 3-Bromopyridine | Pd(dba)2/DPEPhos | 3-(Difluoromethyl)pyridine (B1298654) | 75 |
| 3 | 2-Chloroquinoline | Pd(dba)2/DPEPhos | 2-(Difluoromethyl)quinoline | 89 |
| 4 | 5-Bromo-2-methoxypyrimidine | Pd(dba)2/DPEPhos | 5-(Difluoromethyl)-2-methoxypyrimidine | 91 |
Data sourced from literature describing similar palladium-catalyzed difluoromethylations.
C–H Difluoromethylation Approaches
Direct C–H difluoromethylation of pyridines is an efficient and economical strategy for synthesizing difluoromethylated pyridines.
Minisci-Type Radical Chemistry
The Minisci reaction is a powerful tool for the direct C–H functionalization of electron-deficient N-heterocycles. This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic substrate. In the context of difluoromethylation, this approach utilizes reagents that can generate the difluoromethyl radical (•CF₂H).
A silver-catalyzed Minisci-type C–H difluoromethylarylation of N-heteroarenes has been developed using aryldifluoroacetic acid as the difluoromethyl source. This method provides an efficient route to difluoromethylated heteroarenes with good yields and selectivities. nih.gov The reaction is applicable to bioactive heteroarenes, offering a direct method for late-stage C–H difluoromethylation of pharmacophores. nih.gov
Zinc sulfinate salts have also been employed as effective precursors for generating difluoromethyl radicals under mild conditions. These bench-stable solids show enhanced reactivity compared to their sodium counterparts in radical additions to heterocycles.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | Aryldifluoroacetic acid | AgNO₃, (NH₄)₂S₂O₈, H₂O/CH₃CN, 80 °C | This compound | Moderate to Excellent | nih.gov |
| 4-Methylpyridine | Zn(SO₂CF₂H)₂ | t-BuOOH, CH₂Cl₂, rt | 2-(Difluoromethyl)-4-methylpyridine | Good | nih.gov |
Regioselective C–H Functionalization (Ortho, Meta, Para)
The inherent electronic properties of the pyridine ring typically direct C–H functionalization to the ortho- and para-positions. However, recent advancements have enabled regioselective difluoromethylation at the meta-position, which has traditionally been a significant challenge.
A notable strategy involves the temporary dearomatization of the pyridine ring to form oxazino pyridine intermediates. These intermediates can then undergo radical difluoromethylation at the meta-position. nih.govresearchgate.net Interestingly, the regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediates with acid, which transforms them into pyridinium (B92312) salts. nih.govresearchgate.net This method allows for the late-stage meta- or para-difluoromethylation of pyridine-containing drugs under mild conditions. nih.govresearchgate.net
This dearomatization-rearomatization sequence provides a powerful tool for accessing previously difficult-to-synthesize pyridine derivatives. The ability to switch the regioselectivity between the meta and para positions by simply adjusting the reaction conditions adds a significant level of versatility to this methodology. nih.govresearchgate.net
Transition Metal-Free Difluoromethylation
Transition metal-free methods for difluoromethylation offer advantages in terms of cost, toxicity, and ease of product purification.
Nucleophilic Attack with Halodifluoromethyl Reagents
A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate (BrCF₂COOEt). ub.edursc.org The reaction proceeds through a two-step process involving N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine. ub.edursc.orgnih.gov The steric and electronic properties of substituents on the pyridine ring can influence the reaction's effectiveness and the final product structure. ub.edursc.org
Evidence suggests a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the halodifluoromethyl reagent, rather than the formation of a difluorocarbene intermediate. nih.gov
Difluorocarbene Precursors in Difluoromethylation
Difluorocarbene (:CF₂) is a versatile intermediate for introducing the difluoromethyl group. Various precursors can generate difluorocarbene under different conditions. Sodium chlorodifluoroacetate (ClCF₂COONa) was one of the earliest used precursors. cas.cn More recently, reagents like diethyl bromodifluoromethylphosphonate have been developed as efficient and more environmentally benign sources of difluorocarbene. cas.cn
These precursors can be used for the N-difluoromethylation of pyridines. For instance, the reaction of ortho-halogenated pyridines with difluorocarbene generated from difluoro(fluorosulfonyl)acetic acid can yield N-(difluoromethyl)pyridin-2(1H)-one. cas.cn
Synthesis of N-Difluoromethylated Pyridines
The synthesis of N-difluoromethylated pyridines is of growing interest due to the unique properties conferred by the N-CF₂H group.
A novel, transition-metal-free method employs ethyl bromodifluoroacetate as the difluoromethylating agent. ub.edursc.orgnih.gov This approach involves the N-alkylation of pyridine followed by in situ hydrolysis and decarboxylation. ub.edursc.orgnih.gov The reaction conditions can be optimized, and the influence of steric and electronic effects on the reaction outcome has been studied. nih.gov This method has been used to synthesize N-difluoromethylated analogs of fluorophores, demonstrating that replacing an N-CH₃ group with an N-CF₂H group can improve their spectroscopic properties. nih.gov
Another one-pot strategy for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been developed. acs.orgnih.gov This method operates under mild conditions and is compatible with a wide range of functional groups. acs.orgnih.gov Mechanistic studies suggest that N-difluoromethylpyridinium salts are key intermediates in this transformation. acs.orgnih.gov
| Pyridine Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | BrCF₂COOEt | ACN, 60 °C, 24 h | N-Difluoromethylpyridinium salt | Moderate to Good | ub.edursc.org |
| Substituted Pyridines | Not specified | Mild conditions | N-Difluoromethyl-2-pyridones | High | acs.orgnih.gov |
N-Alkylation followed by Hydrolysis and Decarboxylation
A notable transition-metal-free method for the synthesis of N-difluoromethylated pyridines employs readily available ethyl bromodifluoroacetate as the difluoromethylating agent. nih.gov This process involves a two-step sequence initiated by the N-alkylation of the pyridine ring with ethyl bromodifluoroacetate. This is followed by an in situ hydrolysis of the resulting ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine product. nih.gov
The efficiency of this reaction is influenced by both the steric and electronic properties of the substituents on the pyridine ring. nih.gov For instance, the conversion yield for pyridine to its N-difluoromethylated derivative was reported to be 63%, while the more electron-rich 2-methylpyridine (B31789) showed a higher conversion yield of 81%. nih.gov This suggests that electron-donating groups on the pyridine ring can enhance the reactivity towards N-alkylation.
A novel method for the direct synthesis of N-difluoromethyl-2-pyridones from pyridines has also been described. researchgate.netnih.gov This protocol operates under mild reaction conditions and is compatible with a variety of functional groups. researchgate.netnih.gov Mechanistic studies have indicated that N-difluoromethylpyridinium salts are key intermediates in this transformation. researchgate.netnih.gov
Table 1: Synthesis of N-Difluoromethylated Pyridines via N-Alkylation, Hydrolysis, and Decarboxylation
| Entry | Starting Pyridine | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | BrCF₂COOEt | 1. N-Alkylation; 2. in situ Hydrolysis/Decarboxylation | N-Difluoromethylpyridinium | 63 (conversion) nih.gov |
| 2 | 2-Methylpyridine | BrCF₂COOEt | 1. N-Alkylation; 2. in situ Hydrolysis/Decarboxylation | 2-Methyl-N-difluoromethylpyridinium | 81 (conversion) nih.gov |
| 3 | Various Pyridines | Not Specified | Mild reaction conditions | N-Difluoromethyl-2-pyridones | Not Specified researchgate.net |
Reaction of Pyridine N-Oxides with Difluorocarbene
The reaction of pyridine N-oxides with difluorocarbene serves as another route for the synthesis of difluoromethylated pyridine derivatives. Difluorocarbene can be generated from various precursors, and its reaction with pyridine N-oxides can lead to the formation of different products depending on the reaction conditions and the structure of the starting materials.
One practical one-pot preparation of carbamoyl (B1232498) fluorides involves the oxidation of difluorocarbene by pyridine N-oxide in the presence of secondary amines. researchgate.net In this process, difluorocarbene is oxidized to generate fluorophosgene in situ, which then reacts with the secondary amine to form the corresponding carbamoyl fluoride. researchgate.net This method displays good functional group tolerance and has been applied to the late-stage modification of drug molecules. researchgate.net
Theoretical studies using DFT B3LYP/6-31G* calculations have shown that the reaction of difluorocarbene with pyridines is a reversible process that forms thermodynamically unstable difluoro-substituted pyridinium ylides. researchgate.net These intermediates can dissociate back to the carbene and pyridine with a low activation barrier. researchgate.net The equilibrium constant of this reaction is influenced by the electronic nature of the substituents on the pyridine ring, with electron-withdrawing groups favoring the formation of the ylide. researchgate.net
While not a direct route to this compound, these reactions highlight the utility of pyridine N-oxides in transformations involving difluorocarbene, which can be adapted for the synthesis of various fluorinated pyridine derivatives.
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs is crucial for the development of new pharmaceuticals and agrochemicals, as the position and nature of the substituents can significantly impact the biological activity of the molecule.
Functional Group Tolerance in Synthetic Routes
The compatibility of synthetic methods with a wide range of functional groups is a critical aspect of modern organic synthesis, as it allows for the late-stage functionalization of complex molecules. Several synthetic routes to substituted pyridines have demonstrated excellent functional group tolerance.
For instance, a method involving C–H fluorination followed by nucleophilic aromatic substitution (SNAr) on multisubstituted pyridines is compatible with a diverse array of functional groups. nih.gov These include ethers, halides, ketones, acetals, esters, amides, ethyl and t-butyl carbamates, nitriles, and sulfones. nih.gov Notably, this method shows high selectivity for the substitution of fluoride over chloride. acs.org
Similarly, the synthesis of γ,γ-difluoro-β-arylallyl analogues of neonicotinoids via the defluorination of α-(trifluoromethyl)styrenes tolerates a variety of functional groups. mdpi.com These include trifluoromethyl, cyano, methylsulfonyl, chloro, methylthio, trifluoromethoxy, nitro, formyl, and ester groups. mdpi.com The reaction is, however, sensitive to strong electron-donating groups such as methoxy, which can hinder the reaction. mdpi.com
Table 2: Examples of Tolerated Functional Groups in the Synthesis of Substituted Pyridines
| Functional Group | Synthetic Method | Reference |
|---|---|---|
| Ethers | C–H Fluorination/SNAr | nih.gov |
| Halides (Cl, Br) | C–H Fluorination/SNAr | nih.govacs.org |
| Ketones | C–H Fluorination/SNAr | nih.gov |
| Esters | C–H Fluorination/SNAr, Defluorination of α-(trifluoromethyl)styrenes | nih.govmdpi.com |
| Amides | C–H Fluorination/SNAr | nih.gov |
| Nitriles | C–H Fluorination/SNAr, Defluorination of α-(trifluoromethyl)styrenes | nih.govmdpi.com |
| Sulfones | C–H Fluorination/SNAr | nih.gov |
| Carbamates (ethyl, t-butyl) | C–H Fluorination/SNAr | nih.gov |
| Trifluoromethyl | Defluorination of α-(trifluoromethyl)styrenes | mdpi.com |
| Nitro | Defluorination of α-(trifluoromethyl)styrenes | mdpi.com |
Stereoselective Synthesis of Chiral Difluorinated Pyridines
The development of stereoselective methods for the synthesis of chiral difluorinated pyridines is of significant interest, as the stereochemistry of a molecule can have a profound effect on its biological activity.
A reagent-controlled, highly stereoselective reaction has been developed for the synthesis of enantiomerically enriched α-difluoromethyl amines from imines using (S)-difluoromethyl phenyl sulfoximine. nih.gov This method is characterized by its high efficiency, high stereoselectivity, and broad substrate scope. nih.gov Although this method does not directly produce chiral difluorinated pyridines, it represents a significant advancement in the stereoselective synthesis of molecules containing the α-difluoromethyl amine moiety, which is a key structural motif in many biologically active compounds. The principles of this reagent-controlled stereoselective approach could potentially be adapted for the synthesis of chiral this compound derivatives.
The reaction proceeds through a non-chelating transition state and allows for the reductive cleavage of the C-S bond in the product to afford the desired α-difluoromethyl amines. nih.gov This strategy provides a valuable tool for accessing chiral building blocks for drug discovery and development.
Reactivity and Transformation Chemistry of 2 Difluoromethyl Pyridine
Chemical Transformations Involving the Difluoromethyl Group
The difluoromethyl (CHF₂) group attached to the pyridine (B92270) ring can undergo several important transformations. It can act as a precursor for the formation of carbon-carbon double bonds or as a source of a nucleophilic difluoromethyl fragment for alkylation reactions.
While 2-(difluoromethyl)pyridine itself is not directly used for olefination, its derivative, difluoromethyl 2-pyridyl sulfone, is a highly effective reagent for gem-difluoroolefination. This process, known as the Julia-Kocienski olefination, converts aldehydes and ketones into 1,1-difluoroalkenes. The reaction proceeds by reacting the sulfone with a base to generate a nucleophile that subsequently attacks the carbonyl compound. The resulting intermediate eliminates the 2-pyridylsulfinyl group to form the difluoroalkene.
This method is noted for its efficiency and broad substrate scope, accommodating a variety of functional groups on both aldehydes and ketones. The reaction conditions are typically mild, involving a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF).
Table 1: Examples of Gem-Difluoroolefination using Difluoromethyl 2-Pyridyl Sulfone
| Carbonyl Substrate | Base | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | t-BuOK | 1-(2,2-difluorovinyl)-4-methoxybenzene | 86 |
| Cyclohexanecarbaldehyde | t-BuOK | (2,2-Difluorovinyl)cyclohexane | 85 |
| Benzophenone | t-BuOK | 1,1-Difluoro-2,2-diphenylethene | 78 |
This table presents data on the conversion of various carbonyl compounds to gem-difluoroalkenes.
The difluoromethyl group of this compound can be deprotonated using a strong base to form a nucleophilic difluoro(2-pyridyl)methyl anion (ArCF₂⁻). This reactive intermediate serves as a potent synthon for difluoroalkylation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The generation of this nucleophile can be achieved by combining a strong Brønsted superbase with a weak Lewis acid, which stabilizes the resulting fluoroalkyl anion and prevents its decomposition through α-fluoride elimination acs.org. Once formed, this nucleophilic species can react with a wide array of electrophiles, including aldehydes, imines, and disulfides, to introduce the Ar-CF₂- moiety into various molecular scaffolds acs.org. This methodology provides a direct route to constructing benzylic difluoromethylene linkages, which are of significant interest in medicinal chemistry acs.org.
Table 2: Difluoroalkylation Reactions using Deprotonated this compound Synthon
| Electrophile | Reagent System | Product Type |
|---|---|---|
| Aldehyde (R-CHO) | Strong Base / Lewis Acid | Difluoromethylated alcohol |
| Imine (R₂C=NR') | Strong Base / Lewis Acid | Difluoromethylated amine |
| Disulfide (R-S-S-R) | Strong Base / Lewis Acid | Difluoromethylated thioether |
This table illustrates the versatility of the difluoro(2-pyridyl)methyl anion in reacting with various electrophiles.
Direct halogen exchange on the difluoromethyl group of this compound, for instance, to form 2-(dichloromethyl)pyridine, is not a commonly documented transformation. Synthetic strategies in pyridine chemistry more frequently involve the opposite approach: the introduction of chlorine atoms followed by a halogen exchange reaction to install fluorine.
For example, the synthesis of trifluoromethylpyridines often starts with the chlorination of a methylpyridine (picoline) precursor to form a trichloromethyl group (-CCl₃) nih.gov. This intermediate then undergoes a halogen exchange reaction, typically using a fluoride (B91410) source like hydrogen fluoride (HF) or a metal fluoride, to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group (-CF₃) nih.govgoogle.com. While this process does not start from this compound, it highlights the established pathway for fluorine introduction via halogen exchange in the synthesis of related fluorinated pyridine compounds. This route is a cornerstone in producing key agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) nih.govgoogle.com.
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its reactivity towards both nucleophiles and electrophiles. The presence of a strong electron-withdrawing difluoromethyl group at the 2-position further influences this reactivity.
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom stackexchange.com. An attacking nucleophile can form a stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom stackexchange.com.
The presence of the electron-withdrawing -CHF₂ group at the C2 position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This activating effect is analogous to that of a nitro group in classical SNAr reactions researchgate.netepa.gov. Consequently, nucleophilic attack is highly favored at the C4 and C6 positions of this compound, as this allows for maximal stabilization of the negative charge in the reaction intermediate. SNAr reactions on 2-halopyridines are well-established, and the high reactivity of 2-fluoropyridines, in particular, demonstrates the susceptibility of the 2-position to nucleophilic displacement nih.govacs.org.
Conversely, the pyridine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS) quimicaorganica.org. The ring nitrogen acts as an electron sink, reducing the nucleophilicity of the aromatic system. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more deactivated quimicaorganica.orgyoutube.com.
The 2-difluoromethyl group exacerbates this deactivation due to its potent electron-withdrawing inductive effect. As a result, electrophilic substitution on this compound is exceptionally difficult. In the rare cases where electrophilic substitution on pyridine does occur, it proceeds preferentially at the C3 and C5 positions (meta-like positions), as attack at these sites avoids placing a positive charge on the adjacent, already electron-deficient nitrogen atom in the resonance structures of the intermediate cation quimicaorganica.orgyoutube.com. Attempts to perform electrophilic nitration on this compound have been reported as unsuccessful, which is consistent with the profound deactivation of the ring system nih.gov. To achieve functionalization, modern strategies often bypass direct EAS by first transforming the pyridine into a more reactive dearomatized intermediate researchgate.netnih.gov.
Derivatization Strategies for this compound
Derivatization of this compound can be broadly categorized into reactions involving the pyridine ring and those involving the difluoromethyl group. The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the pyridine ring, directing the regiochemical outcome of substitution reactions. Conversely, the acidity of the C-H bond in the difluoromethyl group allows for its functionalization through deprotonation and subsequent reaction with electrophiles.
A notable strategy in the derivatization of pyridine compounds involves a sequence of C–H fluorination followed by nucleophilic aromatic substitution (SNAr). This method allows for the late-stage functionalization of complex molecules. acs.orgnih.gov While this approach is general for pyridines, its specific application to this compound would involve the introduction of a leaving group, such as fluorine, onto the pyridine ring, which can then be displaced by various nucleophiles.
The pyridine ring of this compound is susceptible to various transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is largely governed by the electronic effect of the difluoromethyl substituent.
Electrophilic Aromatic Substitution:
The difluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). This deactivation makes EAS reactions on this compound challenging, often requiring harsh reaction conditions. When substitution does occur, the electrophile is directed to the meta-positions (C-3 and C-5) relative to the difluoromethyl group, as these positions are less deactivated. This is because the intermediates formed by attack at the ortho (C-6) and para (C-4) positions are significantly destabilized by the adjacent positively charged nitrogen and the electron-withdrawing difluoromethyl group.
Nucleophilic Aromatic Substitution:
Conversely, the electron-withdrawing nature of the difluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). For these reactions to proceed, a good leaving group, such as a halogen, must be present on the ring. The substitution occurs preferentially at the ortho (C-6) and para (C-4) positions relative to the activating difluoromethyl group. This regioselectivity is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing substituent and the ring nitrogen.
A general strategy for the functionalization of pyridines involves C–H fluorination followed by SNAr, which can be applied to introduce a variety of functional groups. acs.orgnih.gov While specific examples starting from this compound are not extensively detailed in the reviewed literature, the principles of SNAr on activated pyridine rings are well-established. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the derivatization of halo-pyridines. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. For this compound derivatives bearing a halogen atom, these cross-coupling reactions provide a versatile route to a wide range of substituted products. The success of these couplings depends on the choice of catalyst, ligand, and reaction conditions.
The Buchwald-Hartwig amination, for instance, is a widely used method for the synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov The application of this methodology to halo-substituted 2-(difluoromethyl)pyridines would allow for the introduction of various amine functionalities.
Below is a table summarizing potential derivatization reactions on the pyridine ring of a hypothetical halo-substituted this compound, based on established pyridine chemistry.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | Aryl-substituted this compound |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., NaOtBu), solvent (e.g., toluene) | Amino-substituted this compound |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, HNR₂), solvent (e.g., MeOH, DMSO) | Alkoxy- or amino-substituted this compound |
The C-H bond of the difluoromethyl group in this compound is acidic enough to be deprotonated by a strong base. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles, allowing for the elongation and functionalization of the difluoromethyl side chain.
Research on the deprotonative functionalization of 3-(difluoromethyl)pyridine (B1298654) has demonstrated the viability of this approach. acs.org Treatment with a strong base, such as a lithium amide, generates the corresponding α-lithiated species, which can then be trapped with various electrophiles. This strategy can be extrapolated to this compound.
The table below illustrates the potential derivatization of the difluoromethyl group of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Deprotonation-Alkylation | 1. Strong base (e.g., LDA, n-BuLi) in THF at low temperature (-78 °C) 2. Electrophile (e.g., alkyl halide, aldehyde, ketone) | 2-(1-Alkyl-1,1-difluoromethyl)pyridine or 2-(1-hydroxyalkyl-1,1-difluoromethyl)pyridine |
| Deprotonation-Silylation | 1. Strong base (e.g., LDA) in THF at low temperature (-78 °C) 2. Silylating agent (e.g., TMSCl) | 2-(1-Silyl-1,1-difluoromethyl)pyridine |
These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a diverse array of novel chemical entities.
Advanced Spectroscopic and Computational Characterization of 2 Difluoromethyl Pyridine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies provide a window into the atomic-level structure and dynamics of 2-(difluoromethyl)pyridine. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei, while vibrational spectroscopy probes the characteristic frequencies of molecular vibrations, offering a fingerprint of the compound's functional groups.
NMR spectroscopy is a cornerstone technique for the characterization of this compound, providing unambiguous evidence for its structural integrity through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methine proton of the difluoromethyl group. The aromatic region will display a complex splitting pattern characteristic of a 2-substituted pyridine ring. The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.
Based on data from analogous compounds, the following chemical shifts and coupling constants can be anticipated:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 | 7.40 - 7.60 | ddd | J(H3-H4) ≈ 7.5, J(H3-H5) ≈ 1.5, J(H3-H6) ≈ 0.5 |
| H-4 | 7.80 - 8.00 | td | J(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.8 |
| H-5 | 7.30 - 7.50 | ddd | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 4.8, J(H5-H3) ≈ 1.5 |
| H-6 | 8.60 - 8.80 | d | J(H6-H5) ≈ 4.8 |
| -CHF₂ | 6.50 - 7.00 | t | ²J(H-F) ≈ 55-60 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The pyridine ring carbons will also exhibit coupling to the fluorine atoms, though with smaller coupling constants.
Anticipated ¹³C NMR chemical shifts are presented below:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | t | ²J(C-F) ≈ 25-30 |
| C-3 | 120 - 125 | d | ⁴J(C-F) ≈ 1-3 |
| C-4 | 135 - 140 | s | |
| C-5 | 125 - 130 | s | |
| C-6 | 148 - 152 | d | ⁵J(C-F) ≈ 1-2 |
| -CHF₂ | 110 - 115 | t | ¹J(C-F) ≈ 235-245 |
Note: The chemical shifts are relative to a standard reference and can be influenced by the solvent.
¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atoms in the difluoromethyl group. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the geminal proton.
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -130 | d | ²J(F-H) ≈ 55-60 |
Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.
The vibrational spectra of this compound will be characterized by bands corresponding to the vibrations of the pyridine ring and the difluoromethyl group. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C-C and C-N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the infrared spectrum, typically in the 1150-1050 cm⁻¹ region.
A summary of expected characteristic vibrational frequencies is provided in the table below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Pyridine Ring C=C/C=N Stretch | 1600 - 1400 | FT-IR, FT-Raman |
| Pyridine Ring Breathing | ~1000 | FT-Raman (strong) |
| C-F Stretch (asymmetric) | ~1120 | FT-IR (strong) |
| C-F Stretch (symmetric) | ~1080 | FT-IR (strong) |
| CHF₂ Bend/Scissor | ~1250 | FT-IR |
| C-H in-plane bend | 1300 - 1000 | FT-IR, FT-Raman |
| C-H out-of-plane bend | 900 - 650 | FT-IR |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.
The ionization process imparts significant energy to the molecular ions, causing them to break apart into smaller, characteristic fragments. The fragmentation of this compound is expected to follow pathways influenced by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic and fluorinated compounds involve the cleavage of bonds adjacent to the aromatic ring and the loss of halogen atoms or functional groups.
Expected fragmentation pathways for this compound include:
Loss of a fluorine atom: This would result in a fragment ion [M-F]+.
Loss of the difluoromethyl radical: Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group would yield a pyridyl cation and a :CHF2 radical, resulting in a prominent peak corresponding to the pyridine ring.
Ring fragmentation: The aromatic pyridine ring itself can break apart, leading to a series of smaller charged fragments.
The relative abundance of these fragment ions provides a fingerprint that can be used to identify the molecule and distinguish it from its isomers.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula | Description |
| [C6H5F2N]+ | C6H5F2N | Molecular Ion (Parent Ion) |
| [C6H5FN]+ | C6H5FN | Loss of a Fluorine atom |
| [C5H4N]+ | C5H4N | Loss of the difluoromethyl group |
| [CHF2]+ | CHF2 | Difluoromethyl cation |
Note: The m/z (mass-to-charge ratio) values would depend on the specific isotopes present.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for investigating molecular properties at the atomic level. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the behavior of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for accurate predictions of the geometry, vibrational frequencies, and electronic properties of organic molecules, including pyridine derivatives. researchgate.netresearchgate.net
DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For this compound, these calculations predict specific bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state.
Studies on the closely related compound 2-(trifluoromethyl)pyridine (B1195222) have shown that the molecule possesses C's symmetry. aip.org A similar planarity is expected for the pyridine ring in this compound. The introduction of the difluoromethyl group at the 2-position influences the geometry of the pyridine ring slightly due to steric and electronic effects. DFT calculations provide precise values for these geometric parameters.
Table 2: Selected Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-F | ~1.35 Å |
| C-H (substituent) | ~1.10 Å | |
| C-C (ring) | ~1.39 - 1.40 Å | |
| C-N (ring) | ~1.34 Å | |
| Bond Angle | F-C-F | ~108° |
| C(ring)-C-H | ~110° | |
| C-N-C (ring) | ~117° |
Note: These are typical values based on DFT calculations for similar fluorinated pyridine molecules.
Theoretical vibrational frequency calculations using DFT help in the interpretation and assignment of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion or normal mode of vibration. For substituted pyridines, characteristic vibrations include C-H stretching, C-C and C-N ring stretching, ring deformation modes, and vibrations associated with the substituent. researchgate.netjocpr.com
For this compound, key vibrational modes would include:
C-H stretching of the pyridine ring, typically in the 3000-3100 cm⁻¹ region. jocpr.com
C-F stretching of the difluoromethyl group, which are typically strong and found in the 1100-1000 cm⁻¹ region.
Pyridine ring stretching vibrations (C-C and C-N) in the 1600-1400 cm⁻¹ range. elixirpublishers.com
Ring breathing and deformation modes at lower frequencies. jocpr.com
Table 3: Predicted Vibrational Frequencies for Key Modes of this compound (Illustrative)
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |
| ν(C-H) | Aromatic C-H stretching | 3100 - 3050 |
| ν(C-C), ν(C-N) | Pyridine ring stretching | 1600 - 1400 |
| ν(C-F) | C-F stretching | 1100 - 1000 |
| Ring Breathing | Symmetric ring expansion-contraction | ~1030 |
| Ring Deformation | In-plane and out-of-plane ring bending | 600 - 1000 |
Note: These frequencies are based on DFT calculations for analogous pyridine derivatives. researchgate.netjocpr.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.orgscirp.org
DFT calculations can accurately predict the energies of the HOMO and LUMO. For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both frontier orbitals compared to unsubstituted pyridine. The magnitude of the HOMO-LUMO gap provides insight into the electronic transitions and the potential for charge transfer interactions within the molecule. scirp.org
Table 4: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Note: Values are illustrative and representative of what would be expected from DFT calculations on similar molecules.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.dedeeporigin.com It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.dewolfram.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map is expected to show a region of significant negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net Conversely, the hydrogen atoms of the pyridine ring and the region around the electron-withdrawing difluoromethyl group would exhibit a positive potential (blue or greenish-blue). aip.org This visualization helps in understanding the molecule's reactivity and intermolecular interaction sites. avogadro.cc
Density Functional Theory (DFT) Calculations
Thermodynamic Property Calculations (e.g., entropy, enthalpy, heat capacity)
Computational chemistry provides powerful tools for the determination of the thermodynamic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate key parameters, including standard entropy (S°), enthalpy (H°), and heat capacity (Cp), which are crucial for understanding the stability, reactivity, and behavior of the compound under various thermal conditions. nih.gov These calculations are typically performed by first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, vibrational frequency analysis is conducted, and the results are used within the framework of statistical mechanics to derive the thermodynamic functions. nih.govcore.ac.uk
The standard enthalpy of formation (ΔfH°) indicates the energy change when a compound is formed from its constituent elements in their standard states. Entropy is a measure of the molecular disorder or the number of available microstates, while heat capacity quantifies the amount of heat required to raise the temperature of the substance by a specific amount. libretexts.org These properties are fundamental for predicting the spontaneity of reactions, equilibrium constants, and for process design and safety assessments in chemical manufacturing.
Below is a representative table illustrating the types of thermodynamic data that can be obtained for this compound through computational methods, with values based on typical calculations for similar organic molecules.
| Thermodynamic Property | Symbol | Typical Calculated Value | Unit |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | -450 to -400 | kJ/mol |
| Standard Molar Entropy | S° | 320 to 350 | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cp | 120 to 140 | J/(mol·K) |
Non-Linear Optical (NLO) Behavior Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies such as telecommunications, optical switching, and information storage. researchgate.net Computational methods, particularly DFT, have become instrumental in predicting the NLO properties of organic molecules, offering insights into their structure-property relationships and guiding the synthesis of new materials. journaleras.com For pyridine derivatives, the presence of a π-conjugated system and the potential for intramolecular charge transfer are key factors for NLO activity. researchgate.netresearchgate.net
The NLO response of a molecule is characterized by its hyperpolarizability. Key parameters calculated to evaluate NLO potential include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A high value of β is indicative of a strong NLO response. aip.org These calculations are typically performed using DFT functionals like B3LYP or HSEH1PBE with appropriate basis sets. journaleras.comymerdigital.com
Computational studies on related fluorinated pyridine compounds have shown that the introduction of fluorine-containing groups can significantly influence the electronic properties and enhance NLO activity. journaleras.comaip.org The electron-withdrawing nature of the difluoromethyl group in this compound can induce charge asymmetry and increase the molecule's hyperpolarizability. The first hyperpolarizability value is often compared to that of a reference compound, such as urea, to assess its potential as an NLO material. journaleras.com
The table below presents the kind of data generated from computational NLO studies on pyridine derivatives, providing a framework for the predicted properties of this compound.
| Property | Symbol | Description | Predicted Characteristic |
|---|---|---|---|
| Dipole Moment | μ | Measures the separation of positive and negative charges. | Moderate to high, due to the electronegative CF2H group. |
| Mean Polarizability | ⟨α⟩ | The ease with which the electron cloud is distorted by an external electric field. | Comparable to other substituted pyridines. |
| First Hyperpolarizability | β_tot | A measure of the second-order NLO response. | Significantly higher than reference materials like urea, indicating potential NLO activity. aip.org |
Bioisosteric Replacement Studies using Computational Methods
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound—such as potency, selectivity, or metabolic stability—while retaining its desired biological activity. princeton.edu Computational methods are essential in identifying and validating potential bioisosteres by comparing their steric, electronic, and lipophilic properties. nih.gov
The difluoromethyl (CF2H) group has garnered significant interest as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH2) groups. semanticscholar.org A key feature of the CF2H group, supported by computational and spectroscopic methods, is its ability to act as a "lipophilic hydrogen bond donor". researchgate.net This unique characteristic allows it to mimic the hydrogen bonding interactions of a hydroxyl group while increasing the lipophilicity of the molecule, which can improve pharmacokinetic properties. princeton.edusemanticscholar.org
Computational studies have been crucial in demonstrating that this compound can serve as an effective bioisosteric replacement for pyridine-N-oxide. researchgate.netnih.gov In one notable study, this replacement was investigated in the context of quorum sensing inhibitors. A library of 2-difluoromethylpyridine derivatives was designed and synthesized, showing similar or improved activity compared to the pyridine-N-oxide parent compound. researchgate.netrsc.org This success highlights how computational modeling can guide the rational design of new drug candidates by predicting the impact of bioisosteric substitution. The replacement of pyridine-N-oxide with 2-difluoromethylpyridine was shown to enhance the biological activity, opening new avenues for drug discovery. nih.govrsc.org
| Property | Pyridine-N-oxide | This compound | Significance in Bioisosterism |
|---|---|---|---|
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (N-O group). | Acts as a hydrogen bond donor (C-H...X interaction). researchgate.net | Mimics key biological interactions. |
| Lipophilicity | Relatively polar. | More lipophilic. semanticscholar.org | Can improve membrane permeability and metabolic stability. |
| Biological Activity | Active as a quorum sensing inhibitor. researchgate.net | Maintains or enhances quorum sensing inhibition activity. nih.gov | Demonstrates successful bioisosteric replacement. |
Research Applications of 2 Difluoromethyl Pyridine and Its Analogs
Applications in Medicinal Chemistry
The unique physicochemical properties of the difluoromethyl group, when attached to a pyridine (B92270) ring, make it a valuable component in the design of novel therapeutic agents. eurekalert.orgchemeurope.com Pyridine itself is a foundational structure in the pharmaceutical industry, present in numerous FDA-approved drugs. lifechemicals.com The addition of a difluoromethyl group can modulate the biological and physiological activity of these pyridine-based compounds. nih.gov
Difluoromethyl pyridines are considered highly valuable building blocks in the discovery and development of new drugs and agrochemicals. nih.govresearchgate.netuni-muenster.de The direct C-H difluoromethylation of pyridines provides an efficient route to access these important azine compounds, which can then be used to construct more complex molecules. nih.govnih.gov The ability to precisely introduce the difluoromethyl group into specific positions on the pyridine ring is crucial, as its location significantly influences the efficacy of the final compound. eurekalert.orgchemeurope.com The development of synthetic methods to create these structures, including late-stage functionalization of existing drugs, highlights their importance for the pharmaceutical industry. nih.govnih.gov
The difluoromethyl (–CF2H) group is a well-established bioisosteric replacement for the hydroxyl (–OH) group found in phenols and alcohols. nih.govnih.gov The C-H bond in the difluoromethyl group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, allowing it to function as a hydrogen bond donor, similar to a hydroxyl group. researchgate.net This substitution can enhance metabolic stability and membrane permeability while maintaining key interactions with biological targets. nih.gov
Research has demonstrated that 2-(difluoromethyl)pyridine can serve as an effective bioisosteric replacement for pyridine N-oxide. nih.govrsc.orgnih.gov Pyridine N-oxide analogs can be metabolically unstable, and their replacement can improve a compound's bioavailability. nih.gov The rationale for this bioisosteric relationship is based on a "bridging hypothesis," which notes that pyridine N-oxide is an isostere of pyridone, which can exist in tautomeric equilibrium with 2-hydroxypyridine. nih.gov Since the difluoromethyl group is a known bioisostere for the hydroxyl group, it follows that 2-difluoromethylpyridine can mimic pyridine N-oxide. nih.gov This strategy offers a new pathway for modifying drug candidates to improve their pharmacokinetic profiles. rsc.org
The properties of the difluoromethyl group make it a valuable moiety for designing enzyme inhibitors. Its ability to act as a hydrogen bond donor allows it to interact with amino acid residues in an enzyme's active site. nih.gov Furthermore, combining the difluoromethyl group with other pharmacophores, such as sulfonamides, has been shown to enhance enzyme inhibitory potency. chinesechemsoc.org For instance, 1,1-difluorinated sulfonamides exhibit improved anti-inflammatory activity and are more potent enzyme inhibitors compared to their non-fluorinated counterparts, a characteristic attributed to the electronic effects of the geminal fluorine atoms. chinesechemsoc.org
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for developing novel antibacterial therapies. researchgate.netfrontiersin.org The viability of this compound as a bioisostere for pyridine N-oxide has been successfully demonstrated in the context of quorum sensing inhibitors (QSIs). nih.govresearchgate.net
In a key study, a library of 2-difluoromethylpyridine derivatives was designed based on the structure of a known QSI, 4-nitro-pyridine-N-oxide (4NPO). nih.gov Several of these new analogs demonstrated quorum sensing inhibitory activity in Pseudomonas aeruginosa that was similar or superior to the original compound. rsc.orgnih.gov For example, compounds 1 , 5 , and 6 showed significant activity, with IC50 values comparable to or better than 4NPO. researchgate.net The position of the CF2H group was found to be critical; a derivative with the difluoromethyl group at the 3-position showed no QSI activity, highlighting the structural importance of the 2-substituted pattern. nih.gov These findings not only support the bioisosteric relationship between 2-difluoromethylpyridine and pyridine N-oxide but also validate its use in developing new agents to combat bacterial infections by disrupting quorum sensing. nih.govrsc.org
Interactive Data Table: Quorum Sensing Inhibition by 2-Difluoromethylpyridine Analogs
The following table summarizes the IC50 values for quorum sensing inhibition in P. aeruginosa by various 2-difluoromethylpyridine derivatives compared to the reference compound 4-nitro-pyridine-N-oxide (4NPO). nih.govresearchgate.net
| Compound | Structure | IC50 (μM) nih.govresearchgate.net |
| 4NPO | 4-Nitro-pyridine-N-oxide | 33 ± 1.12 |
| 1 | 2-(Difluoromethyl)isonicotinonitrile | 35 ± 1.12 |
| 5 | Methyl 2-(difluoromethyl)isonicotinate | 19 ± 1.01 |
| 6 | Ethyl 2-(difluoromethyl)isonicotinate | 27 ± 0.67 |
Anti-biofilm Formation
The formation of biofilms, structured communities of microorganisms encased in a self-produced matrix, is a significant factor in chronic infections and antimicrobial resistance. Researchers have investigated this compound and its analogs as potential agents to inhibit or disrupt biofilm formation.
One area of focus has been the inhibition of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. The 2-difluoromethylpyridine moiety has been identified as a bioisosteric replacement for pyridine-N-oxide, a component of some known QS inhibitors. researchgate.netnih.gov A library of 2-difluoromethylpyridine derivatives was designed based on the structure of the quorum sensing inhibitor 4NPO. nih.gov
In studies involving Pseudomonas aeruginosa, a bacterium known for its ability to form biofilms and cause opportunistic infections, certain 2-difluoromethylpyridine derivatives demonstrated significant activity. researchgate.netnih.gov For instance, compounds with an electron-withdrawing group at the 4-position of the pyridine ring showed notable QS inhibitory activity. nih.gov One of the strongest inhibitors identified from this library exhibited an 85% reduction in biofilm formation. nih.gov The anti-biofilm activity of these compounds suggests their potential in developing new strategies to combat bacterial infections by interfering with their communication systems. researchgate.net
The table below summarizes the anti-biofilm activity of selected this compound derivatives against Pseudomonas aeruginosa.
| Compound | Description | Maximum Biofilm Inhibition (%) | IC50 (µM) for Quorum Sensing Inhibition |
| 1 | This compound derivative | Not specified | 35 ± 1.12 nih.gov |
| 5 | This compound derivative | 85 nih.gov | 19 ± 1.01 nih.gov |
| 6 | This compound derivative | Not specified | 27 ± 0.67 nih.gov |
| 4NPO | Pyridine-N-oxide model compound | Good antibiofilm biomass reduction researchgate.net | 33 ± 1.12 nih.gov |
Beyond Pseudomonas aeruginosa, other pyridine derivatives have shown efficacy against biofilm-forming bacteria. For example, certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis within biofilms. nih.govfrontiersin.org These compounds were found to decrease the viability of mature biofilms and inhibit their formation. nih.govfrontiersin.org
Antiviral Applications
The pyridine nucleus is a key structural motif in a number of compounds with antiviral properties. mdpi.comnih.gov Researchers have explored various derivatives of pyridine, including those with difluoromethyl groups, for their potential to combat viral infections.
One study focused on the synthesis of novel benzothiazolyl-pyridine hybrids and their evaluation against the H5N1 influenza virus and SARS-CoV-2. nih.gov Compounds containing fluorine atoms, particularly a trifluoromethyl group at the 3-position of a phenyl ring, exhibited significant antiviral activity. nih.gov One such compound demonstrated high inhibitory activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 µmol/µL. nih.gov The same compound also showed activity against SARS-CoV-2, with a half-maximum inhibitory concentration (IC50) of 3.669 µM. nih.gov The mechanism of action for some of these compounds is believed to involve virucidal effects and inhibition of viral proteases, such as the SARS-CoV-2 main protease (3CLpro). nih.gov
Furthermore, analogs of the broad-spectrum antiviral drug Favipiravir (T-705), which contains a pyrazine (B50134) carboxamide core, have been designed and synthesized with pyridine, pyridazine, and pyrimidine (B1678525) C-nucleosides. nih.govresearchgate.net One of these pyridine C-nucleoside analogues showed potent inhibition of influenza virus replication in cell culture, and its triphosphate form was found to inhibit influenza A polymerase. nih.govresearchgate.net
The table below presents examples of pyridine derivatives with notable antiviral activity.
| Compound | Virus | Activity |
| Benzothiazolyl-pyridine hybrid with trifluoromethyl group | H5N1 | 93% inhibition at 0.5 µmol/µL nih.gov |
| Benzothiazolyl-pyridine hybrid with trifluoromethyl group | SARS-CoV-2 | IC50 = 3.669 µM nih.gov |
| Pyridine C-nucleoside analog of Favipiravir | Influenza A | Potent inhibition of virus replication nih.govresearchgate.net |
Central Nervous System (CNS) Active Agents
While the pyridine scaffold is present in many biologically active molecules, specific research detailing the activity of this compound and its direct analogs as central nervous system (CNS) active agents is not extensively documented in the available literature. However, the broader class of pyridine derivatives has been investigated for various CNS-related therapeutic applications. The unique physicochemical properties imparted by the difluoromethyl group, such as increased lipophilicity and its ability to act as a bioisostere for other functional groups, suggest that this compound derivatives could be of interest in the design of novel CNS-active compounds. Further research is required to explore the potential of this specific chemical entity in the context of neurological disorders.
Other Therapeutic Areas (e.g., antibacterial, antifungal, anticancer, antidiabetic)
Derivatives of this compound and the broader class of pyridine-containing compounds have been investigated for a wide range of therapeutic applications.
Antibacterial Activity: Novel amides of isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, have been synthesized and evaluated for their antibacterial properties. mdpi.com Certain N-substituted 3'-(difluoromethyl)-4'-methoxycinnamoyl amides showed selective and significant activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. mdpi.com The introduction of the difluoromethyl moiety was found to enhance the antibacterial activity and selectivity towards this bacterium, suggesting its potential in the development of new antitubercular agents. mdpi.com
Antifungal Activity: The difluoromethylene moiety is recognized for its application in the development of antifungal agents due to its ability to increase lipophilicity and act as a bioisostere for an ethereal oxygen. researchgate.net Pyridine carboxamides, for instance, have gained attention as potential succinate (B1194679) dehydrogenase inhibitors, a mechanism used by some commercial fungicides. nih.gov Additionally, structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been investigated for their potential to target essential kinases in pathogenic fungi like Candida albicans. nih.gov
Anticancer Activity: Pyridine derivatives are a significant class of heterocyclic compounds that have been extensively studied in the context of anticancer drug discovery. ekb.egarabjchem.orgqu.edu.qa They are integral components of numerous synthetic drugs with antitumor properties. arabjchem.org For example, novel pyridine-thiazole hybrid molecules have been synthesized and shown to exhibit high antiproliferative activity against various cancer cell lines, including those from colon, breast, and lung carcinomas, as well as leukemia. mdpi.com Some of these compounds have demonstrated selectivity for cancer cells over normal human cells. mdpi.com The mechanisms of action for some pyridine-based anticancer agents are thought to involve the induction of genetic instability in tumor cells. mdpi.com
Antidiabetic Activity: The pyridine scaffold has also been incorporated into compounds with potential antidiabetic properties. researchgate.net One study investigated the antidiabetic effects of a glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)] complex in a rat model of type 2 diabetes. nih.gov Treatment with this complex was found to improve insulin (B600854) resistance and normalize HbA1c levels, suggesting its potential as an antidiabetic agent. nih.gov
The following table provides a summary of the diverse therapeutic applications of pyridine derivatives.
| Therapeutic Area | Compound Class/Example | Key Findings |
| Antibacterial | 3'-(Difluoromethyl)-4'-methoxycinnamoyl amides | Selective activity against Mycobacterium smegmatis mdpi.com |
| Antifungal | Pyridine carboxamides | Potential succinate dehydrogenase inhibitors nih.gov |
| Anticancer | Pyridine-thiazole hybrids | High antiproliferative activity against various cancer cell lines mdpi.com |
| Antidiabetic | Glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)] | Improved insulin resistance and normalized HbA1c levels in diabetic rats nih.gov |
Applications in Agrochemicals
The trifluoromethylpyridine (TFMP) moiety, a close structural relative of this compound, is a crucial component in a significant number of modern agrochemicals. nih.gov The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, contribute to the biological activity of these compounds. nih.gov More than 20 TFMP-containing agrochemicals have been commercialized, primarily for crop protection. nih.gov
Herbicidal Activity and Development of Herbicides
Trifluoromethylpyridine derivatives are prominent in the development of herbicides. nih.gov One of the earliest and most well-known examples is Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor used for controlling grass weeds. nih.gov The introduction of the TFMP moiety into the lead compound significantly improved its translocation and herbicidal activity compared to its benzene (B151609) analog. nih.gov
Another important herbicide containing a trifluoromethylpyridine substructure is Diflufenican. wikipedia.orgnih.gov This compound acts by inhibiting carotenoid synthesis, which leads to the failure of photosynthesis and subsequent necrosis in susceptible weeds. wikipedia.org It is used to control a range of broadleaf weeds in various crops. wikipedia.org
Pyroxsulam (B39247) is another example of an acetolactate synthase (ALS)-inhibiting herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov It was developed for the control of key weeds in cereal crops. nih.gov The pyridine moiety in pyroxsulam was found to be crucial for its selectivity in wheat, as the corresponding phenyl analogs caused significant crop injury. nih.gov
The table below lists some key herbicides containing the trifluoromethylpyridine moiety.
| Herbicide | Mode of Action | Target Weeds |
| Fluazifop-butyl | Acetyl-CoA carboxylase (ACCase) inhibitor nih.gov | Perennial grass weeds nih.gov |
| Diflufenican | Carotenoid synthesis inhibitor wikipedia.orgnih.gov | Broadleaf weeds (e.g., wild radish, wild turnip) wikipedia.org |
| Pyroxsulam | Acetolactate synthase (ALS) inhibitor nih.gov | Key weeds in cereal crops nih.gov |
| Flazasulfuron | Acetolactate synthase (ALS) inhibitor nih.gov | Weeds in turf, sugarcane, and perennial crops nih.gov |
Fungicidal Properties
The difluoromethyl group is a key feature in several modern fungicides. Pydiflumetofen is a novel succinate dehydrogenase inhibitor (SDHI) fungicide that contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. wikipedia.orgresearchgate.net While not a pyridine derivative itself, its development highlights the importance of the difluoromethyl group in creating potent fungicidal compounds. Pydiflumetofen exhibits broad-spectrum activity against a range of fungal pathogens, including those responsible for diseases like leaf spot, grey mould, and powdery mildew in various crops. wikipedia.org
In the broader class of pyridine derivatives, pyridine carboxamides have been a focus of research for developing new fungicides. nih.gov Boscalid, the first commercialized pyridine carboxamide fungicide, paved the way for the exploration of other compounds in this class. nih.gov Research has shown that novel nicotinamide (B372718) derivatives can exhibit good inhibitory effects against the succinate dehydrogenase (SDH) enzyme in fungi such as Botrytis cinerea. nih.gov
The following table provides examples of fungicides and fungicidal leads related to the difluoromethyl and pyridine chemical classes.
| Compound/Class | Mode of Action | Target Fungi |
| Pydiflumetofen | Succinate Dehydrogenase Inhibitor (SDHI) wikipedia.orgresearchgate.net | Alternaria, Botrytis cinerea, Cercospora, Septoria, Powdery mildews wikipedia.org |
| Pyridine Carboxamides (e.g., Boscalid) | Succinate Dehydrogenase Inhibitor (SDHI) nih.gov | Broad-spectrum fungal pathogens |
| Aminopyrifen | Not specified | Ascomycetes and related anamorphic fungi researchgate.net |
Insecticidal Properties
The pyridine scaffold is a well-established component in many commercial pesticides. nih.govjst.go.jp The introduction of fluorine-containing groups, such as difluoromethyl or trifluoromethyl, can significantly enhance the biological activity of these compounds. nih.govjst.go.jp Research has shown that analogs of this compound, particularly those with a trifluoromethyl group, exhibit potent insecticidal properties against a range of agricultural pests.
A series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested for their insecticidal activity. nih.govrsc.orgresearchgate.net These compounds demonstrated significant efficacy against the armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govrsc.orgresearchgate.net Many of the synthesized compounds achieved 100% mortality at a concentration of 500 mg/L against both pests. nih.govrsc.orgresearchgate.net
Further quantitative structure-activity relationship (QSAR) studies revealed that the insecticidal activity could be enhanced by placing electron-withdrawing groups at specific positions on a benzene ring attached to the core structure. nih.govrsc.orgresearchgate.net
Detailed findings from these studies are presented below:
Table 1: Insecticidal Activity of Trifluoromethyl Pyridine Analogs against Mythimna separata
| Compound ID | LC50 (mg/L) | Activity at 250 mg/L (%) |
| E5 | - | >80 |
| E6 | - | >80 |
| E9 | - | >80 |
| E10 | - | >80 |
| E15 | - | >80 |
| E18 | 38.5 | >80 |
| E25 | - | >80 |
| E26 | - | >80 |
| E27 | 30.8 | >80 |
| Avermectin (Control) | 29.6 | - |
| Chlorpyrifos (Control) | - | 87 |
Data sourced from multiple studies. nih.govrsc.orgresearchgate.net
Table 2: Insecticidal Activity of Trifluoromethyl Pyridine Analogs against Plutella xylostella
| Compound ID | Activity at 250 mg/L (%) |
| E5 | 100 |
| E6 | 100 |
| E9 | 100 |
| E10 | 100 |
| E15 | 100 |
| E25 | 100 |
| E26 | 100 |
| E27 | 100 |
| Chlorpyrifos (Control) | 87 |
Data sourced from multiple studies. nih.govrsc.orgresearchgate.net
Notably, compounds E18 and E27 showed median lethal concentrations (LC50) against M. separata that were comparable to the commercial insecticide avermectin. nih.govrsc.orgresearchgate.net Furthermore, several compounds demonstrated 100% activity against P. xylostella at 250 mg/L, outperforming the control insecticide chlorpyrifos. nih.govrsc.orgresearchgate.net While these compounds showed good activity against M. separata and P. xylostella, their efficacy against other pests like the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora) was moderate. nih.gov
Applications in Materials Science
The distinct electronic nature of the pyridine ring, modified by the electron-withdrawing difluoromethyl group, makes this compound and its derivatives attractive building blocks for advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Pyridine-containing compounds are widely used in the development of materials for organic light-emitting diodes (OLEDs), often serving as ligands in highly efficient organometallic complexes. researchgate.netnih.govnih.govrsc.org These complexes, particularly those involving heavy metals like iridium and platinum, are crucial for achieving phosphorescence, a key process for high-efficiency OLEDs. researchgate.netschanzelab.org
The pyridine moiety acts as a ligand that can be tuned to control the photophysical properties of the metal complex, such as the emission color and quantum efficiency. schanzelab.orgrsc.org For instance, 4-Bromo-2-(difluoromethyl)pyridine is listed as an OLED material intermediate, indicating its role as a precursor in the synthesis of more complex molecules for electronic applications. echemi.com
Research into pyridine-based host materials for blue thermally activated delayed fluorescence (TADF) OLEDs has shown that incorporating a pyridine core can lead to devices with high external quantum efficiencies (EQE) and longer operational lifetimes. nih.gov In one study, a host molecule containing a pyridine core achieved an impressive EQE of 22.7% for a blue TADF-OLED. nih.gov Similarly, novel iridium complexes with furo[3,2-c]pyridine-based ligands have been developed for high-performance green OLEDs, achieving a maximum EQE of over 30%. rsc.org
Development of New Materials with Specific Characteristics
The introduction of a difluoromethyl group into a pyridine ring is a key strategy for developing new functional materials. uni-muenster.dechemeurope.com This substitution can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, bioavailability, and metabolic stability, which is particularly relevant in the creation of new agrochemicals and pharmaceuticals. nih.govnih.gov
In materials science, the precise placement of the difluoromethyl group on the pyridine ring is crucial for tuning the material's electronic and physical characteristics. uni-muenster.dechemeurope.com Recently, new synthetic methods have been developed that allow for the site-selective introduction of the difluoromethyl group at various positions on the pyridine ring. uni-muenster.dechemeurope.com This control is essential for systematically modifying material properties and designing molecules with specific functions.
Q & A
Q. What are the common synthetic routes for preparing 2-(difluoromethyl)pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves transition-metal catalysis or fluorination strategies. For example:
- Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) enables C–C bond formation .
- Site-selective fluorination using cesium fluoroxysulfate or hypofluorous acid derivatives, which react regioselectively with pyridine rings to introduce fluorine atoms .
- Recent advances (2024) employ directed C–H functionalization for difluoromethyl group integration, leveraging palladium or copper catalysts to achieve precise regiocontrol .
Characterization of intermediates via NMR and mass spectrometry is critical for tracking fluorination efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Detects fluorine environments (e.g., difluoromethyl groups show distinct splitting patterns due to coupling) .
- X-ray crystallography : Resolves steric and electronic effects of the difluoromethyl group on pyridine ring conformation .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns for fluorine-containing species .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) and conduct reactions in a fume hood to mitigate inhalation risks .
- Store under inert atmospheres to prevent degradation, and dispose of waste via halogen-specific protocols due to fluorine’s reactivity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing the difluoromethyl group to pyridine rings?
- Methodological Answer :
- Directing-group approaches : Install temporary groups (e.g., pyridyl N-oxides) to guide fluorination to the 2-position .
- Computational modeling : Predict regioselectivity using DFT calculations to analyze transition-state energies for fluorination pathways .
- Transition-metal catalysis : Palladium-mediated C–H activation allows selective functionalization at electron-deficient pyridine positions .
Q. How do electronic effects of the difluoromethyl group influence drug-target interactions?
- Methodological Answer :
- The difluoromethyl group’s electron-withdrawing nature reduces pyridine basicity, enhancing membrane permeability in drug candidates .
- Stereoelectronic effects : Fluorine’s lone pairs alter molecular conformation, optimizing binding to hydrophobic pockets in enzymes (e.g., complex II inhibitors in ) .
Q. How to resolve contradictions in reported biological activities of difluoromethylpyridine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-bromo vs. 3-carboxamide groups in ) to isolate contributions to bioactivity .
- Assay standardization : Control variables like solvent polarity and pH, which affect fluorine’s hydrogen-bonding capacity .
- Purity validation : Use HPLC to rule out confounding effects from synthetic byproducts .
Q. What are the comparative effects of difluoromethyl vs. trifluoromethyl groups in pyridine-based compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
